molecular formula C7H3Cl2NO B3146376 4,6-Dichlorofuro[3,2-c]pyridine CAS No. 59760-41-7

4,6-Dichlorofuro[3,2-c]pyridine

Cat. No.: B3146376
CAS No.: 59760-41-7
M. Wt: 188.01 g/mol
InChI Key: ACNXCJXVMOWCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichlorofuro[3,2-c]pyridine is a chemical compound with the empirical formula C7H3Cl2NO and a molecular weight of 188.01 . It is a solid substance and is an important chemical compound that has applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of this compound contains a total of 15 bonds; 12 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 Furane, and 1 Pyridine .


Physical and Chemical Properties Analysis

This compound is a solid substance . Its SMILES string is ClC1=NC(Cl)=CC2=C1C=CO2 .

Scientific Research Applications

Building Blocks for Heterocyclic Compounds

4,6-Dichlorofuro[3,2-c]pyridine serves as a critical precursor in the efficient synthesis of complex heterocyclic compounds. For example, Figueroa‐Pérez et al. (2006) utilized 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, closely related to this compound, as a versatile building block for synthesizing 4-substituted 7-azaindole derivatives, highlighting its utility in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Metal-Organic Frameworks (MOFs)

Ghosh et al. (2005) discussed the formation of 3-D Metal−Organic Frameworks (MOFs) through hydrogen bonding interactions of 2-D networks containing pyridine-based units. Although not directly using this compound, this research underscores the potential of pyridine derivatives in creating structured materials with specific voids for catalysis, separation, or storage applications (Ghosh, Ribas, & Bharadwaj, 2005).

Synthetic Methodologies

Innovative synthetic methodologies leveraging this compound derivatives have been developed to construct polyheterocyclic systems. Bakhite, Al‐Sehemi, & Yamada (2005) showcased the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related compounds, illustrating the compound's role in the synthesis of pharmacologically relevant heterocycles (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmaceutical Applications

Although the requirement was to exclude drug use and dosage information, it's worth noting the underlying importance of this compound in pharmaceutical research. The development of novel heterocycles with potential therapeutic benefits often relies on such versatile chemical entities.

Material Science and Electronics

Zedan, El-Taweel, & El-Menyawy (2020) explored the structural, optical, and junction characteristics of pyridine derivatives, demonstrating their potential in electronic applications. While not directly related to this compound, this research underscores the broader applicability of pyridine frameworks in developing materials with unique electronic properties (Zedan, El-Taweel, & El-Menyawy, 2020).

Safety and Hazards

4,6-Dichlorofuro[3,2-c]pyridine is classified as a combustible, acute toxic Cat.3 / toxic compounds or compounds which causing chronic effects . Safety measures should be taken to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and ensure adequate ventilation .

Mechanism of Action

Target of Action

This compound is part of a unique collection of chemicals provided to early discovery researchers

Mode of Action

Related pyrrolo[3,2-c]pyridine derivatives have shown inhibitory effects against fms kinase , suggesting potential kinase inhibition as a mode of action

Biochemical Pathways

Given the potential kinase inhibition suggested by related compounds , it could be hypothesized that it may affect pathways involving FMS kinase.

Result of Action

As a potential kinase inhibitor , it could theoretically affect cell signaling and potentially have anti-cancer or anti-arthritic effects.

Biochemical Analysis

Biochemical Properties

4,6-Dichlorofuro[3,2-c]pyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or altering the conformation of the biomolecules. For instance, this compound may inhibit or activate specific enzymes, thereby influencing biochemical pathways .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation. Additionally, this compound may cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can have lasting impacts on cells, both in vitro and in vivo .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, while higher doses could lead to toxicity or adverse effects. Understanding the threshold effects and toxicology of this compound is essential for its safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to significant changes in cellular metabolism, highlighting the importance of this compound in biochemical research .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions are crucial for understanding the compound’s overall impact on cellular function .

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical effects. Understanding these localization mechanisms is essential for elucidating the full range of this compound’s actions .

Properties

IUPAC Name

4,6-dichlorofuro[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO/c8-6-3-5-4(1-2-11-5)7(9)10-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNXCJXVMOWCRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CC(=NC(=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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